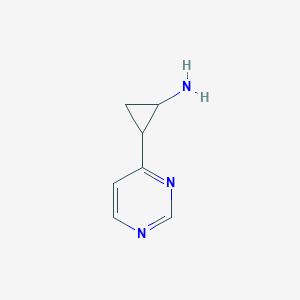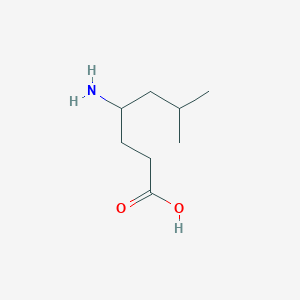
4-Amino-6-methylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-methylheptanoic acid, also known as statine, is an amino acid derivative that plays a significant role in various biochemical processes. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is particularly notable for its presence in pepstatin, a potent inhibitor of aspartic proteases such as pepsin and cathepsin D .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylheptanoic acid can be achieved through several methods. One common approach involves the use of (E)-allyl-5-methylhex-2-enol as a starting material . The synthetic route typically includes steps such as epoxidation, hydrolysis, and amination to introduce the amino and hydroxyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Actinomyces species are known to produce this compound naturally, and fermentation conditions can be optimized to increase yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted derivatives of this compound.
Scientific Research Applications
4-Amino-6-methylheptanoic acid has a wide range of applications in scientific research:
Mechanism of Action
4-Amino-6-methylheptanoic acid exerts its effects primarily through its incorporation into pepstatin. Pepstatin inhibits aspartic proteases by binding to their active sites, preventing substrate binding and subsequent proteolysis . This inhibition is highly selective and involves the formation of a stable complex with the protease .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxy-6-methylheptanoic acid: Another derivative with similar structural features.
N-acetylstatine: A derivative used as a competitive inhibitor for pepsin.
Uniqueness
4-Amino-6-methylheptanoic acid is unique due to its specific role in pepstatin and its potent inhibitory effects on aspartic proteases. Its structural features, such as the presence of both amino and hydroxyl groups, contribute to its high binding affinity and selectivity .
Properties
IUPAC Name |
4-amino-6-methylheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)5-7(9)3-4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZZVSUSXUIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

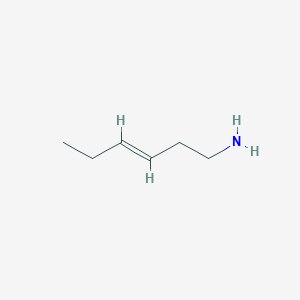
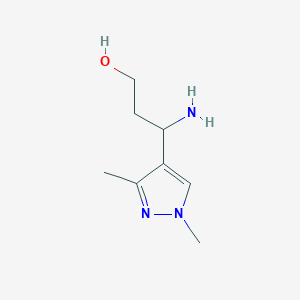
![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)

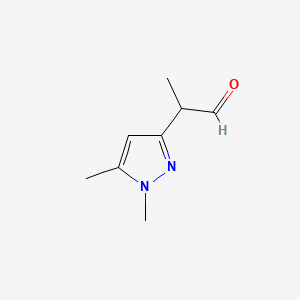


![2-(3,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13615823.png)

![2-Amino-1-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-olhydrochloride](/img/structure/B13615838.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13615839.png)
